1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone
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Overview
Description
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone is a complex organic compound characterized by its morpholine, pyridine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl-Pyrimidinyl Intermediate: This step involves the coupling of 2-pyridinyl and 2-pyrimidinyl groups under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Phenoxy Group: The intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-propanone
- 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-butanone
Uniqueness
Compared to similar compounds, 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone stands out due to its specific structural arrangement, which may confer unique biochemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(25-11-13-27-14-12-25)15-28-17-6-4-16(5-7-17)21-23-10-8-19(24-21)18-3-1-2-9-22-18/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGFTVBJZLWEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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